molecular formula C9H10ClNO2 B1277147 4-Aminocinnamic acid hydrochloride CAS No. 54057-95-3

4-Aminocinnamic acid hydrochloride

Cat. No. B1277147
CAS RN: 54057-95-3
M. Wt: 199.63 g/mol
InChI Key: SFRAURMUQMJLPG-ZIKNSQGESA-N
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Description

4-Aminocinnamic acid hydrochloride is a derivative of cinnamic acid, which is a phenolic compound with a C6-C3 carbon backbone. Cinnamic acid derivatives, including hydroxycinnamic acids, are known for their presence in various foods and have been associated with protective effects against chemotherapy side effects, cardiovascular disease, and cancer .

Synthesis Analysis

The synthesis of 4-aminocinnamic acid hydrochloride is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, the synthesis of 4-alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters has been reported, which are homologues of 4-aminocinnamic acid . Additionally, hydroxycinnamic acids have been synthesized from glucose in Escherichia coli by introducing a combination of genes, which suggests a potential biosynthetic route for 4-aminocinnamic acid hydrochloride . Moreover, solid-phase synthesis has been employed to create 4-hydroxycinnamic acid and its derivatives, indicating a novel synthetic approach that could be applicable to 4-aminocinnamic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of 4-aminocinnamic acid hydrochloride would consist of an aromatic ring with an amine group (-NH2) and a carboxylic acid group (-COOH) attached to the carbon backbone. The hydrochloride indicates the presence of a chloride ion, which would be associated with the amine group to form a salt. The molecular structure analysis of related compounds, such as the 4-alkoxybenzylidene-4'-aminocinnamic acid esters, has been carried out using techniques like X-ray diffraction, which could similarly be applied to 4-aminocinnamic acid hydrochloride .

Chemical Reactions Analysis

The chemical reactions involving 4-aminocinnamic acid hydrochloride are not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that 4-aminocinnamic acid hydrochloride could undergo reactions typical of cinnamic acid derivatives, such as esterification, amidation, and polymerization. The solid-phase synthesis of 4-hydroxycinnamic acid derivatives also implies the potential for 4-aminocinnamic acid hydrochloride to be used in the synthesis of bioactive compounds, such as NMDA receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminocinnamic acid hydrochloride can be inferred from related compounds. For example, some 4-alkoxybenzylidene-4'-aminocinnamic acid esters exhibit smectic liquid crystal phases and crystalline polymorphism, which suggests that 4-aminocinnamic acid hydrochloride may also display polymorphic behavior and phase transitions . The hydroxycinnamic acids synthesized from E. coli demonstrate the potential for these compounds to be produced in significant yields, which is relevant for the industrial production and application of 4-aminocinnamic acid hydrochloride .

Safety and Hazards

4-Aminocinnamic acid hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

In a study, 4-aminocinnamic acid was used to modify cellulose fibers, resulting in materials with robust and sustained antibacterial properties . This suggests potential applications in medical and food packaging fields . Another study suggested that polymers containing 4-aminocinnamic acid units could be used in high-performance applications due to their exceptional transparency and extremely high thermal stability .

properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H/b6-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRAURMUQMJLPG-ZIKNSQGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068904
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54057-95-3, 139223-62-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocinnamic acid hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C85A9MDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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